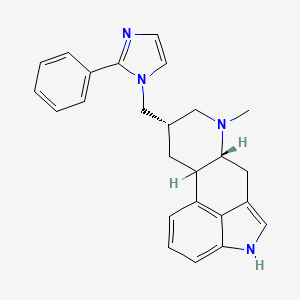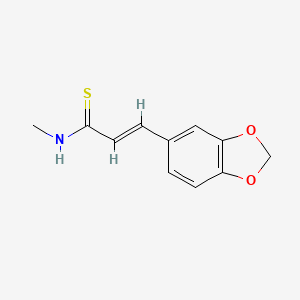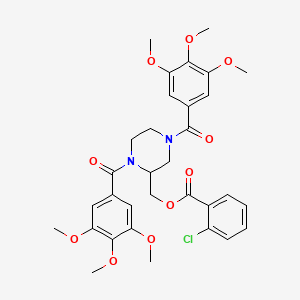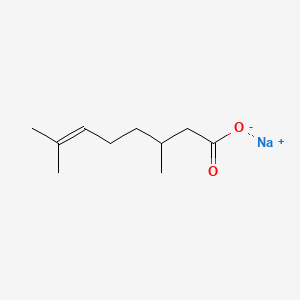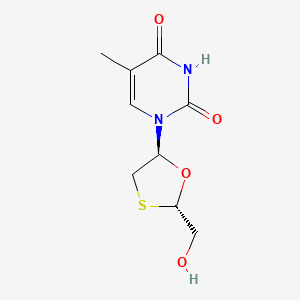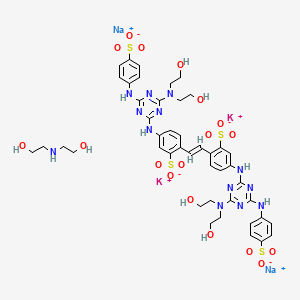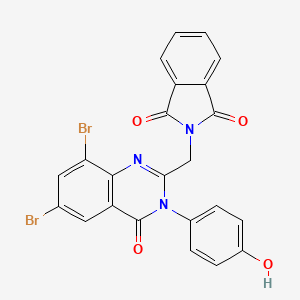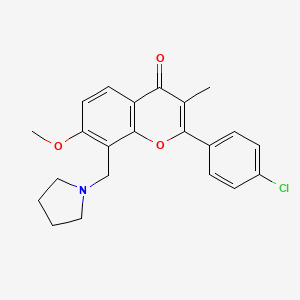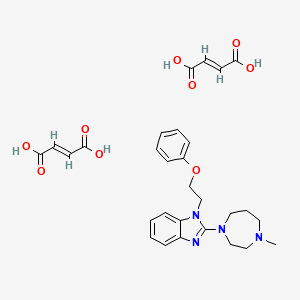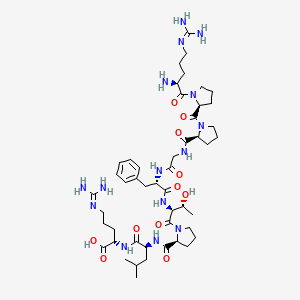
Ornithokinin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ornithokinin is a nonapeptide derived from ornitho-kininogen, primarily found in avian species such as chickens and ducks. It is structurally similar to bradykinin, a well-known mammalian peptide, but with specific amino acid substitutions that confer unique biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ornithokinin can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific sequence for this compound is Arg-Pro-Pro-Gly-Phe-Thr-Pro-Leu-Arg .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from avian blood plasma. The process includes chromatography techniques such as S-alkylated papain-Cellulofine and DEAE-5PW to isolate ornitho-kininogen, which is then degraded by plasma kallikrein to release this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Ornithokinin undergoes various biochemical reactions, including:
Hydrolysis: this compound can be hydrolyzed by specific proteases to yield smaller peptide fragments.
Oxidation: The presence of amino acids like proline and arginine makes it susceptible to oxidation under certain conditions.
Common Reagents and Conditions:
Hydrolysis: Enzymes such as plasma kallikrein are used to hydrolyze ornitho-kininogen to release this compound.
Oxidation: Oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Major Products Formed:
Hydrolysis: Smaller peptide fragments.
Oxidation: Oxidized forms of this compound with altered biological activity.
Applications De Recherche Scientifique
Ornithokinin has several scientific research applications, including:
Chemistry: Used as a model peptide to study peptide synthesis and degradation.
Mécanisme D'action
Ornithokinin exerts its effects by binding to specific kinin receptors, primarily the B2 receptor. This binding triggers a cascade of intracellular events, including the activation of G-proteins, which in turn stimulate the production of inositol phosphates and the release of intracellular calcium. These events lead to various physiological responses such as vasodilation, increased vascular permeability, and smooth muscle contraction .
Comparaison Avec Des Composés Similaires
Bradykinin: A mammalian peptide with a similar structure but different amino acid substitutions.
[des-Arg9]bradykinin: A derivative of bradykinin with specific biological activities.
Uniqueness: Ornithokinin is unique due to its specific amino acid sequence (Arg-Pro-Pro-Gly-Phe-Thr-Pro-Leu-Arg) and its ability to act as a potent agonist of the avian B2 receptor, unlike bradykinin, which is ineffective in this role .
Propriétés
Numéro CAS |
14042-92-3 |
|---|---|
Formule moléculaire |
C48H77N15O11 |
Poids moléculaire |
1040.2 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C48H77N15O11/c1-27(2)24-32(39(66)58-31(46(73)74)15-8-20-55-48(52)53)59-42(69)35-17-10-22-62(35)45(72)38(28(3)64)60-40(67)33(25-29-12-5-4-6-13-29)57-37(65)26-56-41(68)34-16-9-21-61(34)44(71)36-18-11-23-63(36)43(70)30(49)14-7-19-54-47(50)51/h4-6,12-13,27-28,30-36,38,64H,7-11,14-26,49H2,1-3H3,(H,56,68)(H,57,65)(H,58,66)(H,59,69)(H,60,67)(H,73,74)(H4,50,51,54)(H4,52,53,55)/t28-,30+,31+,32+,33+,34+,35+,36+,38+/m1/s1 |
Clé InChI |
ASWVOLDXJJGVLP-JZFIHROJSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


